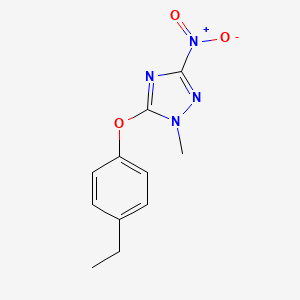![molecular formula C18H23NO4 B5710287 ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a derivative of piperidinecarboxylic acid and is known for its various biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, it is believed to act as a modulator of various receptors such as the mu-opioid receptor and the cannabinoid receptor. It is also believed to affect the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties. It is also believed to have neuroprotective effects and to affect the release of various neurotransmitters such as dopamine and serotonin.
実験室実験の利点と制限
One of the advantages of using ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its high selectivity for various receptors. This allows researchers to study the effects of different compounds on specific receptors. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in scientific research. One possible direction is the study of its effects on different types of pain such as neuropathic pain and inflammatory pain. Another direction is the study of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more soluble derivatives of this compound could expand its use in various experiments.
合成法
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is synthesized by the reaction of ethyl piperidine-4-carboxylate with 3-(2-methoxyphenyl)acrylic acid under basic conditions. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
Ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is commonly used in scientific research as a tool to study various biological processes. It is used as a ligand to study the binding affinity and selectivity of different receptors. It is also used to study the effects of different compounds on various physiological processes such as pain perception, inflammation, and neuronal activity.
特性
IUPAC Name |
ethyl 1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-8-14-6-4-5-7-16(14)22-2/h4-9,15H,3,10-13H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTDEGSTCQKIPL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![3-methyl-7-(3-methylbutyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5710225.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)